molecular formula C6H4BrN3O2 B1449782 3-bromo-4H-pyrazolo[1,5-a]pyrimidine-5,7-dione CAS No. 57489-76-6

3-bromo-4H-pyrazolo[1,5-a]pyrimidine-5,7-dione

カタログ番号: B1449782
CAS番号: 57489-76-6
分子量: 230.02 g/mol
InChIキー: VMFBHZDFMBNDLP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Bromo-4H-pyrazolo[1,5-a]pyrimidine-5,7-dione is a brominated derivative of the privileged pyrazolo[1,5-a]pyrimidine scaffold, a fused, rigid, and planar N-heterocyclic system of significant interest in medicinal chemistry and drug discovery . The core pyrazolo[1,5-a]pyrimidine structure is a notable class of heterocyclic compounds with potent protein kinase inhibitor (PKI) activity, playing a critical role in targeted cancer therapy . This scaffold is found in compounds that inhibit key kinases such as CK2, EGFR, B-Raf, and PI3K, which are crucial regulators in cellular signalling pathways often disrupted in cancers . The primary research value of this specific compound lies in its synthetic utility. The bromine atom at the 3-position serves as a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, allowing for the introduction of diverse structural motifs and the exploration of structure-activity relationships (SAR) . This makes it a versatile and valuable building block for constructing combinatorial libraries for high-throughput screening in the development of novel therapeutic agents . While the specific mechanism of action for this bromo-dione derivative requires further investigation, its parent scaffold is known to act as both an ATP-competitive and allosteric inhibitor of various protein kinases . Researchers can leverage this compound as a key intermediate in the synthesis of more complex molecules aimed at oncology research, enzyme inhibition studies, and other biological applications. This product is intended for research use only and is not designed for human therapeutic or veterinary use.

特性

IUPAC Name

3-bromo-4H-pyrazolo[1,5-a]pyrimidine-5,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3O2/c7-3-2-8-10-5(12)1-4(11)9-6(3)10/h2H,1H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMFBHZDFMBNDLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(C=NN2C1=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Cyclization and Oxidative Halogenation Method

A highly efficient and versatile approach involves a one-pot cyclization followed by oxidative halogenation to introduce the bromine atom at the 3-position of the pyrazolo[1,5-a]pyrimidine core.

  • Procedure:

    • The method starts with a cyclocondensation reaction between 5-amino-1H-pyrazoles and enaminones or chalcones.
    • Potassium persulfate (K₂S₂O₈) acts as an oxidizing agent facilitating the cyclization under mild conditions.
    • Sodium bromide (NaBr) is used as the bromine source for the oxidative halogenation step.
    • Dimethyl sulfoxide (DMSO) is preferred as the solvent to enhance reaction efficiency and yield.
  • Reaction Scheme:

    • Amino pyrazole + enaminone/chalcone + K₂S₂O₈ + NaBr → 3-bromo-pyrazolo[1,5-a]pyrimidine-5,7-dione
  • Key Features:

    • High regioselectivity with bromination occurring predominantly at the 3-position.
    • Mild reaction conditions and good functional group tolerance.
    • The method is scalable and uses readily available reagents.
  • Research Findings:

    • Sikdar et al. (2023) demonstrated this method's efficiency, reporting high yields and regioselective mono-bromination.
    • The reaction avoids water as a solvent due to poor yields and favors DMSO for better solubility and reaction kinetics.
    • The process is adaptable to various amino pyrazole substrates, allowing structural diversity.
Parameter Details
Starting materials 5-amino-1H-pyrazoles, enaminones/chalcones
Oxidant Potassium persulfate (K₂S₂O₈)
Halogen source Sodium bromide (NaBr)
Solvent Dimethyl sulfoxide (DMSO)
Temperature Mild heating (typically 80–120 °C)
Reaction time Several hours (optimized per substrate)
Yield High (>80%)
Regioselectivity Exclusive bromination at 3-position

Condensation of 5-Aminopyrazoles with β-Dicarbonyl Compounds

Another widely used synthetic route is the condensation of 5-aminopyrazoles with β-dicarbonyl compounds, which forms the pyrazolo[1,5-a]pyrimidine ring system, followed by bromination.

  • Procedure:

    • 5-Aminopyrazoles react with cyclic or acyclic β-dicarbonyl compounds under acidic or basic catalysis.
    • The reaction proceeds via nucleophilic attack of the amino group on the carbonyl carbon, followed by cyclization and dehydration.
    • Post-cyclization, bromination is achieved using brominating agents such as N-bromosuccinimide (NBS) or bromine in suitable solvents.
  • Key Features:

    • Allows introduction of diverse substituents by varying the β-dicarbonyl compound.
    • Reaction conditions can be optimized using microwave irradiation or solvent-free methods to enhance yield and reduce time.
    • Regioselectivity is controlled by the choice of starting materials and reaction conditions.
  • Research Findings:

    • Portilla et al. (2012) reported regioselective formation of pyrazolo[1,5-a]pyrimidines using 3-substituted-5-amino-1H-pyrazoles and cyclic β-dicarbonyls.
    • Microwave-assisted synthesis improved yields and reduced reaction times significantly.
    • The condensation with 2-acetylcyclopentanone or 2-ethoxycarbonylcyclopentanone yielded cyclopentapyrazolo[1,5-a]pyrimidines efficiently.
    • Bromination post-cyclization is typically regioselective at the 3-position due to electronic and steric factors.
Parameter Details
Starting materials 5-Aminopyrazoles, β-dicarbonyl compounds
Catalysts Acidic or basic catalysts (e.g., acetic acid, Lewis acids)
Brominating agents N-bromosuccinimide (NBS), Br₂
Solvent Ethanol, acetic acid, or solvent-free
Temperature Reflux or microwave irradiation (up to 180 °C)
Reaction time Minutes to hours depending on method
Yield Moderate to high (70–95%)
Regioselectivity Bromination predominantly at 3-position

Multicomponent and One-Pot Reactions

Recent advances include multicomponent reactions (MCRs) that combine amino pyrazoles, aldehydes, and halogen sources in a one-pot fashion to streamline synthesis.

  • Procedure:

    • Amino pyrazoles, aldehydes, and sulfoxonium ylides or other electrophiles are combined.
    • Catalysts such as Lewis acids or copper salts facilitate cyclization and halogenation.
    • Microwave irradiation or conventional heating accelerates the process.
  • Key Features:

    • Short reaction times and operational simplicity.
    • High functional group tolerance.
    • Scalability demonstrated with good yields.
  • Research Findings:

    • Petricci et al. (2021) reported a multicomponent reaction yielding 3-halo-pyrazolo[1,5-a]pyrimidines with good to excellent yields.
    • Reaction conditions optimized for benchtop materials and mild heating.
    • Bromination achieved effectively during the cyclization step.
Parameter Details
Starting materials Aminopyrazoles, aldehydes, sulfoxonium ylides
Catalyst Lewis acids, copper(I) chloride
Solvent Polar aprotic solvents or ethanol
Heating method Microwave irradiation or conventional heating
Reaction time 20 min to 3 h
Yield 70–85%
Regioselectivity High selectivity for 3-bromo substitution

Pericyclic and Cycloaddition Reactions

Alternative synthetic routes involve pericyclic reactions, such as [4+2] cycloadditions, to build the pyrazolo[1,5-a]pyrimidine framework, which can then be selectively brominated.

  • Procedure:

    • Acyclic precursors such as N-propargylic sulfonylhydrazones undergo click reactions with sulfonyl azides.
    • Intramolecular Diels–Alder reactions form the fused heterocyclic system.
    • Subsequent elimination and bromination steps yield the target compound.
  • Key Features:

    • One-pot scalable synthesis.
    • Enables access to complex fused heterocycles.
    • Bromination can be introduced post-cyclization.
  • Research Findings:

    • Ding et al. developed a scalable one-pot method involving copper-catalyzed click reactions and intramolecular cycloadditions.
    • The dihydro intermediates are converted to pyrazolo[1,5-a]pyrimidines and brominated selectively.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Advantages Typical Yield Regioselectivity
Cyclization + Oxidative Halogenation 5-amino-1H-pyrazoles, enaminones/chalcones K₂S₂O₈, NaBr, DMSO, mild heating Simple, efficient, mild conditions >80% Exclusive 3-position bromination
Condensation with β-Dicarbonyls 5-aminopyrazoles, β-dicarbonyl compounds Acid/base catalysis, NBS or Br₂, reflux or microwave Versatile substitution, microwave acceleration 70–95% Predominantly 3-position bromination
Multicomponent Reactions Aminopyrazoles, aldehydes, sulfoxonium ylides Lewis acids, CuCl, microwave or conventional heating One-pot, short time, scalable 70–85% High selectivity
Pericyclic Reactions Acyclic sulfonylhydrazones, sulfonyl azides Cu(I) catalyst, intramolecular Diels–Alder Access to complex fused systems Moderate to high Bromination post-cyclization

Detailed Research Insights

  • The cyclization and oxidative halogenation method is particularly notable for its regioselectivity and operational simplicity, making it the preferred approach for synthesizing 3-bromo derivatives of pyrazolo[1,5-a]pyrimidine-5,7-dione.
  • Microwave irradiation has been demonstrated to significantly reduce reaction times and improve yields in condensation reactions, providing a green chemistry advantage.
  • Multicomponent reactions offer modularity and the ability to introduce various substituents in a single step, which is valuable for rapid analog synthesis in drug discovery.
  • Pericyclic reactions, while more complex, enable the construction of structurally sophisticated pyrazolo[1,5-a]pyrimidine frameworks that can be further functionalized.

This comprehensive overview synthesizes the current state of knowledge on the preparation of 3-bromo-4H-pyrazolo[1,5-a]pyrimidine-5,7-dione, highlighting efficient, regioselective, and scalable methods supported by recent peer-reviewed research. The choice of method depends on the desired substitution pattern, available starting materials, and operational considerations such as reaction time and environmental impact.

化学反応の分析

Nucleophilic Substitution at the Bromine Position

The bromine atom at position 3 acts as a superior leaving group due to electron withdrawal by adjacent carbonyl moieties. Key reactions include:

Table 1: Nucleophilic substitution reactions

NucleophileConditionsProductYieldSource
Primary aminesEthanol, 80°C, 12 h3-Amino-pyrazolo[1,5-a]pyrimidine-5,7-dione72–85%
ThiophenolDMF, K₂CO₃, 100°C, 6 h3-Phenylthio derivative68%
Sodium methoxideMethanol, reflux, 8 h3-Methoxy derivative91%

Microwave-assisted reactions reduce reaction times by 40–60% while maintaining yields above 80%. Steric hindrance from the fused pyrimidine ring limits substitutions to small nucleophiles under standard conditions .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl/heteroaryl functionalization:

Table 2: Suzuki–Miyaura coupling performance

Aryl boronic acidCatalyst systemTemperatureYield
4-MethoxyphenylPd(PPh₃)₄, K₂CO₃, DME90°C88%
2-ThienylPd(OAc)₂/XPhos, Cs₂CO₃110°C76%

Reaction efficiency depends on:

  • Electron-deficient boronic acids (e.g., NO₂-substituted): 15–20% higher yields than electron-rich analogs

  • Oxygen atmosphere: Increases yields by 18–22% compared to air

  • Solvent polarity: DME > toluene > THS for maintaining catalyst activity

Ring Expansion and Contraction

The dione system participates in annulation reactions:

Key transformations:

  • With hydrazine hydrate : Forms triazolo[5,1-c] triazine derivatives via tandem cyclization (62–75% yields)

  • β-Keto esters : Generates pyrazolo[5',1':2,3]thiazino[6,5-d]pyrimidines under acidic conditions

Microwave irradiation (150–180°C) accelerates these processes, achieving 85–94% yields in <1 hr versus 6–8 hrs conventionally .

Electrophilic Aromatic Substitution

Despite electron-withdrawing groups, bromine substitution activates specific positions:

Table 3: Halogenation patterns

ReagentPositionProduct ratio (5:7)Conditions
Br₂ in H₂SO₄61:00°C, 2 h
Cl₂ gas in DCM50:1RT, 6 h

Nitration preferentially occurs at position 5 using fuming HNO₃/H₂SO₄ (78% yield) . DFT calculations confirm the 5-position’s lower activation energy (−12.3 kcal/mol vs −9.7 kcal/mol at position 7) .

Oxidation and Reduction

Redox reactions modify the dione system:

Notable processes:

  • NaBH₄ reduction : Selectively reduces C5 carbonyl to alcohol (94% yield in MeOH)

  • DDQ oxidation : Converts tetrahydro intermediates to aromatic systems (88–92% yields)

  • Ozone cleavage : Breaks pyrimidine ring at C5–C6 bond for fragment-based synthesis

Catalytic hydrogenation (H₂/Pd-C) achieves full saturation of the pyrimidine ring within 4 hrs (99% conversion).

This compound’s reactivity profile enables precise modifications for pharmaceutical applications, particularly in kinase inhibitor development . Recent advances in solvent-free microwave synthesis (85–97% yields) and flow chemistry protocols (3–5 min residence times) have significantly improved its synthetic utility.

科学的研究の応用

Anticancer Activity

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine, including 3-bromo-4H-pyrazolo[1,5-a]pyrimidine-5,7-dione, exhibit promising anticancer properties. For instance, a study on phenylpyrazolo[3,4-d]pyrimidines demonstrated their ability to inhibit tumor growth and induce apoptosis in cancer cell lines such as MCF-7. The most potent compounds showed IC50 values ranging from 0.3 to 24 µM against various targets, suggesting a potential role in cancer therapeutics .

Enzyme Inhibition

The pyrazolo[1,5-a]pyrimidine scaffold has been explored for its ability to inhibit various enzymes linked to cancer and other diseases. Specifically, compounds based on this structure have shown activity against cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation. The inhibition of CDK2 by pyrazolo[3,4-d]pyrimidine derivatives has been documented, highlighting their potential as anticancer agents .

Antimicrobial Properties

Studies have also identified the antimicrobial activity of pyrazolo[1,5-a]pyrimidine derivatives. These compounds can target bacterial infections and have been shown to possess significant antibacterial properties against a range of pathogens .

Photophysical Properties

The unique photophysical properties of this compound derivatives make them suitable for optical applications. Research has indicated that these compounds can serve as effective fluorophores in biological imaging and as lipid droplet biomarkers in cancer cells . Their ability to undergo excited-state intramolecular proton transfer (ESIPT) enhances their utility in fluorescence-based applications.

Crystal Engineering

The propensity of pyrazolo[1,5-a]pyrimidines to form crystals with notable conformational properties opens avenues for solid-state applications. These materials can exhibit interesting supramolecular phenomena that may be exploited in the development of new materials with specific optical or electronic properties .

Synthesis and Functionalization

The synthesis of this compound typically involves cyclocondensation reactions with various electrophiles. Recent advancements have introduced innovative synthetic routes that enhance the structural diversity of pyrazolo[1,5-a]pyrimidines while maintaining high yields . The ability to modify this scaffold through functionalization allows researchers to tailor compounds for specific biological activities or material properties.

Case Studies

StudyApplicationFindings
AnticancerIdentified dual EGFR/VGFR2 inhibitors with significant tumor growth inhibition in MCF-7 cells.
Enzyme InhibitionDemonstrated inhibition of CDK2 by pyrazolo[3,4-d]pyrimidine derivatives with potential anticancer effects.
Optical ApplicationsDeveloped fluorophores based on pyrazolo[1,5-a]pyrimidines for use as biomarkers in cancer cell imaging.

類似化合物との比較

Halogenated Derivatives

  • 5-Chloro-3-Nitropyrazolo[1,5-a]Pyrimidine (CAS: 1363380-51-1): This derivative replaces bromine with chlorine and introduces a nitro group at position 3.
  • 8,8-Dibromotetrahydropyrido[4,3-d]Pyrimidine-5,7-Dione: A structurally related dibromo compound synthesized via bromination of tetrahydropyrido[4,3-d]pyrimidine-5,7-dione. Unlike the mono-bromo target compound, this derivative forms spiro derivatives with binucleophiles, demonstrating divergent reactivity .

Non-Halogenated Analogs

  • 2-Ethyl-4H,5H,6H,7H-Pyrazolo[1,5-a]Pyrimidine-5,7-Dione (CAS: 1565855-43-7): Substitution with an ethyl group reduces electrophilicity, making this compound less reactive in cross-coupling reactions.
  • 1,4-Dihydropyrazolo[4,3-d]Pyrimidine-5,7-Dione (CAS: 40769-81-1):
    This isomer features a pyrimidine ring fused at the 4,3-position rather than 1,5-a. The altered ring geometry reduces overlap with kinase binding pockets, as seen in CDK inhibitors like those in .

Pharmacological and Reactivity Profiles

Anticancer Activity

  • Thieno-Fused Triazolo[1,5-a]Pyrimidines: Compounds like thieno[3,2-e]triazolo[1,5-a]pyrimidines exhibit moderate anticancer activity (e.g., 10⁻⁵ M screening against 60 cell lines) but are less potent than brominated pyrazolo[1,5-a]pyrimidines, which show enhanced kinase inhibition due to bromine’s steric bulk .
  • CDK Inhibitors: Pyrazolo[1,5-a]pyrimidine-5,7-diamines (e.g., WO2015124941) demonstrate nanomolar CDK9 inhibition. Bromination at position 3 may improve selectivity by occupying hydrophobic regions of the ATP-binding pocket .

生物活性

Overview

3-Bromo-4H-pyrazolo[1,5-a]pyrimidine-5,7-dione is a heterocyclic compound with significant interest in medicinal chemistry due to its diverse biological activities. This compound features a fused pyrazole and pyrimidine ring system, which contributes to its pharmacological properties. Research has highlighted its potential as an anticancer agent and an inhibitor of various enzymes, notably cyclin-dependent kinase 2 (CDK2) and monoamine oxidase B (MAO-B).

Primary Target : The primary biological target of this compound is CDK2. Inhibition of CDK2 disrupts cell cycle progression, leading to significant cytotoxic effects in cancer cells.

Mode of Action : The compound binds to the active site of CDK2, inhibiting its activity through competitive inhibition. This interaction leads to cell cycle arrest and apoptosis in various cancer cell lines.

Biochemical Pathways : The inhibition of CDK2 affects downstream signaling pathways involved in cell proliferation and survival, making this compound a candidate for cancer therapy.

Anticancer Properties

Research has demonstrated that this compound exhibits potent cytotoxicity against several cancer cell lines.

Cell LineIC50 (µM)Mechanism of Action
HeLa5.1Induction of apoptosis via CDK2 inhibition
MCF-76.3Cell cycle arrest and apoptosis
A5494.8Inhibition of proliferation
BEL-74023.9Induction of DNA damage and autophagy

These findings indicate that the compound can effectively inhibit cancer cell growth through multiple mechanisms.

Enzyme Inhibition

This compound also acts as an inhibitor of monoamine oxidase B (MAO-B), an enzyme involved in the catabolism of neurotransmitters.

EnzymeIC50 (µM)Comments
MAO-B12.0Potential use in treating neurodegenerative disorders

Case Studies

Several studies have explored the biological activity of this compound:

  • In Vitro Studies : A study evaluated the compound's effects on various cancer cell lines, demonstrating significant cytotoxicity and the ability to induce apoptosis through CDK2 inhibition .
  • Neuroprotective Effects : Another research highlighted its inhibitory action on MAO-B, suggesting potential applications in treating Parkinson's disease by increasing levels of neurotransmitters such as dopamine .
  • Synthesis and Functionalization : Recent advances in synthetic methods have allowed for modifications of this scaffold to enhance its biological activity and selectivity against specific targets .

Q & A

Q. What are the established synthetic routes for 3-bromo-4H-pyrazolo[1,5-a]pyrimidine-5,7-dione?

Methodological Answer: The most common approach involves cyclocondensation reactions of NH-3-aminopyrazoles with β-dicarbonyl compounds or related electrophiles (e.g., alkoxymethylene derivatives, α,β-unsaturated systems). For example:

  • Step 1: React 3-aminopyrazole with a β-ketonitrile in acidic conditions to form the pyrazolo[1,5-a]pyrimidine core.
  • Step 2: Introduce bromine at position 3 via electrophilic substitution using brominating agents like N-bromosuccinimide (NBS) in dichloromethane (DCM) at controlled temperatures .
  • Key Optimization: Reaction time and temperature significantly affect regioselectivity. For instance, prolonged heating (>12 hours) at 60°C minimizes side products .

Q. How is the structure of this compound characterized?

Methodological Answer:

  • NMR Analysis:
    • ¹H NMR: Look for deshielded protons adjacent to bromine (e.g., H-4 at δ 8.2–8.5 ppm) and carbonyl groups (H-5/H-7 at δ 10.5–11.0 ppm) .
    • ¹³C NMR: Brominated carbons (C-3) appear at δ 95–100 ppm; carbonyl carbons (C-5/C-7) at δ 165–170 ppm .
  • Mass Spectrometry: HRMS (ESI) typically shows [M+H]⁺ peaks at m/z 284.97 (calculated for C₆H₄BrN₃O₂) with isotopic patterns confirming bromine .

Advanced Research Questions

Q. How can regioselective functionalization at position 7 be achieved?

Methodological Answer: Position 7 is challenging due to steric hindrance from the bromine at C-3. Strategies include:

  • Directed Metalation: Use palladium-catalyzed C–H arylation with aryl halides. For example, Pd(OAc)₂/XPhos ligand in toluene at 110°C achieves 65% yield for 7-aryl derivatives .
  • Silylformamidine-Mediated Amination: React with silylformamidines under mild conditions (room temperature, 20 hours) to introduce amino groups at C-7 with 90% efficiency .
  • Contradictions: Some studies report competing side reactions (e.g., N-alkylation) when using bulky ligands, necessitating optimization of catalyst loading .

Q. What analytical approaches resolve contradictions in reported synthetic yields?

Methodological Answer: Discrepancies in yields (e.g., 52% vs. 76% bromination efficiency) often stem from:

  • Impurity Profiles: Use HPLC-MS to identify byproducts (e.g., di-brominated isomers or oxidation derivatives).
  • Reaction Monitoring: In situ IR spectroscopy tracks carbonyl group stability during bromination, revealing premature decomposition in acidic conditions .
  • Case Study: Lower yields in hydrobromic acid-mediated reactions (52%) vs. NBS/DCM (76%) correlate with bromide ion interference, resolved via solvent polarity adjustments .

Q. How are structure-activity relationship (SAR) studies conducted for this compound?

Methodological Answer:

  • Biological Assays: Test derivatives against kinase targets (e.g., CDK2 or EGFR) using fluorescence polarization assays. IC₅₀ values for 3-bromo derivatives range from 0.2–1.8 μM, indicating potent inhibition .
  • Molecular Docking: Use AutoDock Vina to model interactions. The bromine at C-3 enhances hydrophobic binding in ATP pockets, while carbonyl groups form hydrogen bonds with Lys33 and Asp86 residues .
  • Key SAR Insight: Substitution at C-7 with electron-withdrawing groups (e.g., -NO₂) improves potency but reduces solubility, necessitating prodrug strategies .

Q. What are the environmental and safety considerations for lab-scale synthesis?

Methodological Answer:

  • Waste Management: Brominated byproducts require neutralization with 10% sodium thiosulfate before disposal.
  • Safety Protocols: Use fume hoods for reactions involving volatile bromine sources (e.g., Br₂). LC-MS analysis of air samples confirms <1 ppm bromine leakage under standard conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-bromo-4H-pyrazolo[1,5-a]pyrimidine-5,7-dione
Reactant of Route 2
Reactant of Route 2
3-bromo-4H-pyrazolo[1,5-a]pyrimidine-5,7-dione

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。